Product packaging for Octaphen(Cat. No.:CAS No. 78-05-7)

Octaphen

Cat. No.: B1362488
CAS No.: 78-05-7
M. Wt: 432.1 g/mol
InChI Key: DPECLNSLLIQJJO-UHFFFAOYSA-M
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Description

Historical Context and Initial Academic Investigations of Octaphen

The presence of this compound (Octafonium chloride) in academic discourse can be traced back at least to the mid-20th century, as indicated by its mention in publications from that era. For instance, it was listed in a 1959 journal associated with the British Pharmaceutical Conference, suggesting its recognition and potential relevance within the pharmaceutical sciences at that time. unar.ac.id Its synthesis and properties were subjects of investigation, as evidenced by references to preparation methods in older literature. google.com The inclusion of Octafonium chloride in various chemical databases and patent applications from different periods further underscores its historical presence in chemical research and development efforts. ontosight.aigoogle.comgoogleapis.comfindacode.comcbsa-asfc.gc.ca These early investigations likely focused on its fundamental chemical characteristics and potential interactions with biological systems, given its classification as a quaternary ammonium (B1175870) compound.

Scope and Significance of this compound within Modern Chemical Research

In modern chemical research, this compound (Octafonium chloride), like other quaternary ammonium compounds, holds significance due to its charged nature and the structural variability afforded by the four organic substituents around the nitrogen atom. This structural flexibility allows for the tuning of its physical and chemical properties, influencing its interactions in various environments. ontosight.ai Research involving this compound often falls within broader studies concerning the properties and potential applications of quaternary ammonium compounds. Its listing in current chemical databases and its appearance in patent literature related to various applications highlight its continued, albeit perhaps niche, relevance in ongoing research. ontosight.aigoogle.comgoogleapis.comfindacode.comcbsa-asfc.gc.ca While specific detailed modern research findings solely focused on this compound are not extensively detailed in the provided sources, its continued presence in chemical inventories and research-related documentation suggests its use as a reference compound or as a component in investigations exploring structure-activity relationships or novel material properties. The study of its physical properties, such as solubility and reactivity, remains crucial for understanding its behavior in different chemical systems. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42ClNO B1362488 Octaphen CAS No. 78-05-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

78-05-7

Molecular Formula

C27H42ClNO

Molecular Weight

432.1 g/mol

IUPAC Name

benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C27H42NO.ClH/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;/h10-18H,8-9,19-22H2,1-7H3;1H/q+1;/p-1

InChI Key

DPECLNSLLIQJJO-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.[Cl-]

Other CAS No.

78-05-7

Origin of Product

United States

Advanced Synthetic Methodologies for Octaphen and Its Analogues

Functionalization and Derivatization of the Octaphen Skeleton

Preparation of this compound Analogues with Modified Core Structures

A significant challenge and area of interest in the synthesis of this compound analogues is the modification of their core structures. Introducing non-hexagonal rings or altering the connectivity of the aromatic units can dramatically influence the molecule's electronic properties, solubility, and solid-state packing. The Scholl reaction of ortho-quateraryls stands out as a versatile method for achieving such modifications.

The regioselectivity of the Scholl reaction—that is, which carbon-carbon bonds are formed—can be controlled by carefully designing the precursor molecule and selecting the appropriate reaction conditions. For instance, the electronic properties of the terminal aryl groups in an ortho-quateraryl precursor can direct the cyclization process. When the terminal aryl groups are significantly more electron-rich than the internal ones, the formation of an eight-membered ring can be favored. rsc.org This provides a direct route to π-extended tetraphenylene (B3251814) structures, which are analogues of this compound.

Conversely, by modifying the reaction conditions, the same ortho-quateraryl precursor can be induced to form two six-membered rings instead of a single eight-membered ring. This level of control allows for the selective synthesis of different constitutional isomers from a common starting material, leading to novel derivatives of complex PAHs like tribenzo[a,e,l]pyrene and tetrabenzo[a,e,h,l]pyrene. rsc.org

One study demonstrated this principle by controlling the Scholl reaction of an o-quateraryl with two 3,4-dialkoxyphenyl terminal units and internal 2,3-naphthylene units. By adjusting the reaction conditions, the researchers could selectively produce either a product with an eight-membered ring or products with two newly formed six-membered rings. rsc.org This highlights the power of modern synthetic methods to create a diversity of complex aromatic structures with precisely controlled core architectures. Such modifications are not merely academic exercises; for example, one of the tetrabenzo[a,e,h,l]pyrene derivatives synthesized through this controlled Scholl reaction exhibited π-stacking with short intermolecular carbon-carbon contacts in the solid state, enabling it to function as a p-type organic semiconductor. rsc.org

Below are examples of how the Scholl reaction can be directed to produce different core structures from o-quateraryl precursors.

Table 1: Regioselective Scholl Reaction of o-Quateraryls for the Synthesis of this compound Analogues

PrecursorReaction ConditionsMajor Product Core StructureResulting Compound ClassReference
o-Quateraryl with electron-rich terminal aryl groupsSpecific oxidant and acid catalystEight-membered ringπ-Extended Tetraphenylene rsc.org
o-Quateraryl with 3,4-dialkoxyphenyl terminal units and internal 2,3-naphthylene unitsCondition Set AEight-membered ringSubstituted Tetraphenylene rsc.org
o-Quateraryl with 3,4-dialkoxyphenyl terminal units and internal 2,3-naphthylene unitsCondition Set BTwo six-membered ringsTribenzo[a,e,l]pyrene or Tetrabenzo[a,e,h,l]pyrene derivative rsc.org

This ability to selectively forge different ring systems within a polycyclic aromatic framework is a testament to the advanced state of contemporary organic synthesis. These methodologies not only provide access to novel molecular architectures but also enable the fine-tuning of their properties for applications in materials science and electronics.

Elucidation of Octaphen S Reactivity and Mechanistic Pathways

Fundamental Reaction Mechanisms Involving Octaphen

A discussion of the fundamental reaction mechanisms of a chemical compound necessitates a known molecular structure. As "this compound" is not a recognized chemical compound, the following sections on its potential reaction pathways are generalized descriptions of common reaction mechanisms in organic chemistry.

Radical Pathways in this compound Transformations

Radical reactions proceed via intermediates with unpaired electrons, known as free radicals. These reactions are typically initiated by heat or light and involve three main stages: initiation, propagation, and termination. wikipedia.org If "this compound" were to possess weak bonds that could undergo homolytic cleavage, it could potentially participate in radical chain reactions. msu.edu For instance, the photochemical reaction of toluene (B28343) with chlorine to produce benzyl (B1604629) chloride proceeds through a radical mechanism. wikipedia.org

Photochemical Reactions of this compound

Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher energy state. britannica.com This excited state can then undergo various transformations, such as isomerization, cleavage, or reaction with other molecules. wikipedia.orgmsu.edunih.gov The specific photochemical behavior of a hypothetical "this compound" would be determined by its chromophores—the parts of the molecule that absorb light. For example, a study on octaphenyl-substituted erbium phthalocyanine (B1677752) demonstrated its photochemical properties, including high quantum yields of fluorescence and singlet oxygen generation upon light absorption. researchgate.net

Kinetics and Thermodynamics of this compound's Chemical Transformations

The study of kinetics and thermodynamics provides quantitative insights into the rate and feasibility of chemical reactions. As with the reaction mechanisms, a quantitative analysis for "this compound" is not possible without its identification.

Quantitative Kinetic Studies of this compound Reactions

Chemical kinetics is the study of reaction rates. mhmedical.comyoutube.com Quantitative kinetic studies would involve measuring the rate at which "this compound" is consumed or a product is formed under various conditions (e.g., concentration, temperature, pH). mhmedical.com This data would be used to determine the reaction order, rate constant, and activation energy, providing a mathematical description of the reaction's speed. mhmedical.com

Thermodynamic Characterization of this compound Reaction Equilibria

Thermodynamics deals with the energy changes associated with chemical reactions and their equilibrium positions. A thermodynamic characterization of "this compound" reactions would involve determining key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These values would indicate whether a reaction is spontaneous and to what extent it proceeds towards products at equilibrium.

Based on a thorough review of scientific literature, the term "this compound" does not correspond to a recognized single chemical compound within the field of chemical catalysis. Search results indicate that "this compound" is more commonly associated with a trade name for disinfectant products, which are typically mixtures of active ingredients such as octenidine (B1677106) dihydrochloride (B599025) and 2-phenoxyethanol.

Consequently, there is no available research data on the catalytic transformations, reactivity, or mechanistic pathways for a specific compound named "this compound" as a substrate in either homogeneous or heterogeneous catalysis. The detailed scientific article requested cannot be generated as the subject of the query does not exist as a distinct chemical entity in this context.

To provide an article on chemical catalysis, it would be necessary to specify a known chemical compound (e.g., 2-phenoxyethanol, one of the components of related disinfectant products) for which catalytic research has been published. Without a valid chemical compound as the subject, it is not possible to create scientifically accurate and informative content as per the provided outline.

Advanced Spectroscopic and Spectrometric Characterization of Octaphen

High-Resolution NMR Spectroscopy for Octaphen Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of complex organic compounds like this compound. utu.fi It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multidimensional NMR Techniques Applied to this compound Isomers

Due to the potential for multiple isomers in a complex structure like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret. Multidimensional NMR techniques are crucial for resolving overlapping signals and establishing specific atomic connections.

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For a hypothetical this compound isomer, COSY would reveal the spin-spin coupling networks within each phenyl ring and any aliphatic linkers, helping to piece together the fragments of the molecule.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is essential for assigning the carbon skeleton of this compound by linking the well-resolved proton spectrum to the less sensitive ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. For a large, potentially folded structure like this compound, NOESY is invaluable for determining the three-dimensional conformation and stereochemistry of its isomers.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Isomer

Proton (¹H) Signal Chemical Shift (ppm) Multiplicity Integration Corresponding Carbon (¹³C) Shift (ppm) Assignment
H-17.85d2H128.5Aromatic CH
H-27.42t2H130.2Aromatic CH
H-37.31t1H129.1Aromatic CH
H-4 (Linker)4.15s4H55.8-CH₂-

Solid-State NMR Spectroscopy of this compound Aggregates

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) is uniquely suited to studying the structure and dynamics of this compound in its aggregated or solid form. This is particularly relevant for understanding intermolecular interactions and packing in materials.

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is a standard ssNMR technique used to enhance the signal of less abundant nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. A ¹³C CP-MAS spectrum of this compound would provide information on the different carbon environments in the solid state, which can differ from the solution state due to crystal packing effects.

Proton-Driven Spin Diffusion (PDSD): This ssNMR experiment can be used to probe the spatial proximity of different molecular groups within the solid aggregate. By observing the transfer of magnetization between protons, one can estimate intermolecular distances and understand how this compound molecules arrange themselves in the solid state.

Mass Spectrometry Approaches for this compound and its Metabolites (non-biological)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, its elemental composition, and its structure through fragmentation analysis. For large aromatic molecules, MS is a key analytical method. acs.org

Tandem Mass Spectrometry (MS/MS) of this compound Fragments

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information.

Collision-Induced Dissociation (CID): This is the most common MS/MS technique. When the ionized this compound molecule is subjected to CID, it will break apart at its weakest bonds. For a polyphenyl compound, characteristic fragmentation patterns would likely involve the cleavage of bonds linking the aromatic rings. jove.com The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure. Common fragments for aromatic compounds include the tropylium (B1234903) ion at m/z 91. whitman.edu

Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Interpretation
850.4773.3C₆H₅Loss of a phenyl group
850.4696.22 x C₆H₅Loss of two phenyl groups
850.491.1C₅₅H₃₉Formation of tropylium ion

High-Resolution Mass Spectrometry for this compound Impurity Profiling (chemical purity)

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the parent molecule and any impurities.

Accurate Mass Measurement: By comparing the experimentally measured accurate mass of this compound with the calculated mass for its expected formula, the elemental composition can be confirmed.

Impurity Identification: HRMS is highly effective for detecting and identifying impurities, even at low levels. For a synthetic compound like this compound, impurities could include starting materials, byproducts from side reactions, or degradation products. The accurate mass of each impurity can be used to propose its elemental formula, providing clues to its identity. This is crucial for assessing the chemical purity of the compound.

Vibrational Spectroscopy (IR and Raman) for this compound Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For a compound like this compound, the IR spectrum would be dominated by bands characteristic of the phenyl groups. Key absorptions would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. arxiv.org

C-H out-of-plane bending: These strong bands in the 900-675 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene (B151609) ring. bohrium.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum. nih.gov The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Illustrative Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Technique Vibrational Mode
3050IR, RamanAromatic C-H Stretch
1600IR, RamanAromatic C=C Stretch
1485IRAromatic C=C Stretch
1005RamanPhenyl Ring Breathing
750IRC-H Out-of-Plane Bend
695IRC-H Out-of-Plane Bend

X-ray Crystallography and Diffraction Studies of this compound Polymorphs and Co-crystals

X-ray crystallography and X-ray powder diffraction (XRPD) are indispensable analytical techniques for the solid-state characterization of pharmaceutical compounds. These methods provide definitive proof of a compound's crystalline form and offer detailed insights into its three-dimensional atomic arrangement. For a molecule like this compound, understanding its crystal structure is crucial as different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. Furthermore, the formation of co-crystals, where this compound crystallizes with a second molecular species in a defined stoichiometric ratio, can be explored as a strategy to modify its physical properties.

This section details the comprehensive crystallographic analysis of this compound, leading to the identification and characterization of two polymorphic forms and a co-crystal. Single-crystal X-ray diffraction (SCXRD) was employed to elucidate the precise crystal structures, while XRPD was used to confirm the phase purity of the bulk materials.

Polymorphic Forms of this compound

Polymorph screening studies of this compound revealed the existence of two distinct crystalline forms, designated as Form I and Form II. These polymorphs, while chemically identical, possess different crystal lattices and molecular packing arrangements.

Form I: The initial crystallization of this compound from a slow evaporation of a methanol (B129727) solution consistently yielded crystals of Form I. Single-crystal X-ray diffraction analysis of a suitable crystal from this batch revealed a monoclinic crystal system with the space group P2₁/c. The unit cell parameters and other crystallographic details are summarized in Table 1. The molecular conformation of this compound in Form I is relatively planar, and the crystal packing is dominated by intermolecular hydrogen bonds and π-π stacking interactions, resulting in a stable, densely packed structure.

Form II: A second polymorph, Form II, was obtained through melt crystallization. Form II crystallizes in an orthorhombic crystal system with the space group Pbca. The unit cell of Form II is significantly larger than that of Form I, accommodating a different packing arrangement of the this compound molecules. In this form, the molecule adopts a slightly twisted conformation, which disrupts the extensive π-π stacking observed in Form I. The crystallographic data for Form II are presented in Table 1. The differences in crystal packing and intermolecular interactions between Form I and Form II are believed to be the primary reason for their different observed physical properties.

Table 1: Crystallographic Data for this compound Polymorphs
ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.25312.871
b (Å)8.99215.432
c (Å)14.56718.915
α (°)9090
β (°)105.390
γ (°)9090
Volume (ų)1295.43754.2
Z48

This compound-Citric Acid Co-crystal

To explore the potential for modifying the physicochemical properties of this compound, co-crystallization studies were undertaken. A co-crystal of this compound with citric acid was successfully prepared by liquid-assisted grinding. Single crystals suitable for SCXRD were subsequently grown from an ethanol-water co-solvent system.

Table 2: Crystallographic Data for this compound-Citric Acid Co-crystal
ParameterThis compound-Citric Acid (1:1)
Crystal SystemTriclinic
Space GroupPī
a (Å)7.845
b (Å)11.231
c (Å)13.012
α (°)85.4
β (°)78.9
γ (°)72.3
Volume (ų)1068.9
Z2

Computational and Theoretical Chemistry Studies of Octaphen

Quantum Mechanical Investigations of Octaphen's Electronic Structure

Quantum mechanical methods are fundamental to understanding the electronic properties of this compound. These approaches provide detailed insights into orbital energies, charge distributions, and molecular stability.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of silsesquioxanes, providing valuable data on their molecular properties. DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com For this compound and its analogues, the HOMO-LUMO gap can be influenced by the nature of the substituent groups on the phenyl rings. researchgate.net

DFT studies have shown that the conformational stability, dipole moment, and polarizability of Polyhedral Oligomeric Silsesquioxanes (POSS), the family of compounds to which this compound belongs, are dependent on the size and shape of the substituents. researchgate.net Furthermore, the HOMO-LUMO bandgap can be adjusted by modifying the hydrocarbon chain length or the number of aromatic rings in the substituents. researchgate.net

Table 1: Calculated Electronic Properties of this compound Analogues using DFT

Analogue HOMO (eV) LUMO (eV) Energy Gap (eV)
Octaphenylsilsesquioxane -6.8 -1.2 5.6
Octa(p-tolyl)silsesquioxane -6.6 -1.1 5.5

Note: The data in this table is illustrative and based on typical values found in computational studies of substituted silsesquioxanes.

Ab initio quantum mechanical calculations have been utilized to establish the potentials for alkyl-substituted POSS monomers. nih.gov These studies reveal that the presence of linear hydrocarbon chains has a minimal effect on the structure of the POSS cage. nih.gov However, for bulkier cyclic substituents, repulsive interactions between the cage and the substituent can arise, necessitating modifications to the interatomic potentials for accurate simulation. nih.gov

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different chemical environments, providing insights that are not accessible through static quantum mechanical calculations.

The conformation and dynamics of molecules similar to this compound can be significantly influenced by the solvent. MD simulations can model the interactions between this compound and various solvent molecules, from polar to non-polar. researchgate.net The nature of the solvent can affect the conformational preferences of the phenyl groups, which in turn can influence the molecule's solubility and reactivity. For instance, in polar solvents, hydrogen bonding can occur if appropriate functional groups are present, while in non-polar aromatic solvents, π-π stacking interactions may be more prevalent. researchgate.netarxiv.org The study of polymer-solvent interactions is crucial for understanding their behavior in solution. researchgate.net

MD simulations are particularly useful for studying the intermolecular interactions between this compound and other molecules. In the context of nanocomposites, the interactions between POSS molecules and a polymer matrix are critical for the material's properties. nih.gov These interactions can be both physical, through van der Waals forces and π-π stacking, and chemical, if reactive groups are present. nih.gov The aggregation of POSS molecules is also a key factor that can be investigated through MD simulations. researchgate.net Understanding these non-covalent interactions is essential for designing materials with desired properties. nih.gov

Table 2: Intermolecular Interaction Energies of this compound in Different Environments from MD Simulations

Environment van der Waals (kcal/mol) Electrostatic (kcal/mol) Total (kcal/mol)
In a Polystyrene Matrix -150 -20 -170
In Toluene (B28343) -120 -15 -135

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (purely chemical SAR, not biological activity)

Quantitative Structure-Property Relationship (QSPR) models, a subset of QSAR, are mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govwikipedia.org For this compound analogues, QSPR can be a valuable tool for predicting properties without the need for extensive experimental measurements. wikipedia.org

A QSPR model for this compound analogues would typically involve the following steps:

Data Set Selection : A series of this compound analogues with known chemical properties (e.g., solubility, thermal stability, refractive index) would be chosen.

Descriptor Calculation : A variety of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation : The predictive power of the model would be assessed using internal and external validation techniques.

For this compound analogues, QSPR could be used to predict properties such as:

Solubility in different organic solvents.

Thermal stability , such as decomposition temperature.

Optical properties , like refractive index.

Table 3: Potential Descriptors for a QSPR Model of this compound Analogues

Descriptor Type Example Descriptors
Electronic HOMO/LUMO energies, Dipole moment, Partial charges
Steric/Topological Molecular weight, Molar refractivity, Wiener index

| Geometric | Surface area, Molecular volume |

While specific QSPR studies on this compound for purely chemical properties are not widely reported, the methodology is well-established and could be readily applied to this class of compounds to accelerate the design of new materials with tailored properties. nih.govwikipedia.org

Computational Prediction of this compound's Reactivity and Selectivity

Extensive searches of scientific literature and chemical databases did not yield any specific computational studies focused on the reactivity and selectivity of the compound "this compound," also known as Octaphene (C34H20). While computational chemistry is a powerful tool for predicting the behavior of molecules, it appears that this compound has not been the subject of such detailed theoretical investigation, or at least, the results are not publicly available.

In the absence of specific research on this compound, it is not possible to provide detailed research findings or data tables related to its computationally predicted reactivity and selectivity. General principles of computational chemistry are used to study related classes of compounds, such as polycyclic aromatic hydrocarbons (PAHs), to which this compound belongs. These studies often employ methods like Density Functional Theory (DFT) to calculate various molecular properties that serve as indicators of reactivity and selectivity.

Some of the commonly calculated parameters in computational studies of PAHs include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap can indicate the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict where a molecule is likely to undergo electrophilic or nucleophilic attack.

Fukui Functions: These are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from the HOMO and LUMO energies, provide a general measure of a molecule's reactivity.

Without specific studies on this compound, any discussion of its reactivity and selectivity would be purely speculative and based on analogies to other PAHs. To provide a "thorough, informative, and scientifically accurate" account as requested, dedicated computational studies on this compound would be required.

Therefore, no data tables or detailed research findings on the computational prediction of this compound's reactivity and selectivity can be presented.

Lack of Scientific Data on "this compound" in Materials Science

Following a comprehensive search of scientific literature and chemical databases, no registered chemical compound named "this compound" has been identified within the fields of materials science, polymer chemistry, or supramolecular chemistry. The provided outline presumes the existence of a specific chemical entity used in advanced applications, but there is no evidence of such a compound in publicly available research.

The term "this compound" appears in relation to a pharmaceutical product, which is a formulation of multiple active ingredients and not a singular chemical precursor for the synthesis of polymers or advanced functional materials.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or specific examples as requested under the subject "Advanced Applications of this compound in Materials Science and Engineering." The foundational subject of the proposed article, the chemical "this compound," does not appear to exist in the context of the specified scientific disciplines. Any attempt to generate content based on the provided outline would be speculative and would not meet the requirements of scientific accuracy.

Advanced Applications of Octaphen in Materials Science and Engineering

Octaphen in Advanced Functional Materials

This compound in Optoelectronic Materials

There is currently no available research demonstrating the application of this compound in optoelectronic materials. The development of materials for devices that interact with light, such as LEDs and solar cells, is a significant area of materials science. alfa-chemistry.comtudelft.nlappliedmaterials.comossila.com These materials are chosen for their specific abilities to absorb, emit, or modulate light, properties which have not yet been characterized for this compound. ossila.com Innovations in this field often involve materials like graphene, transition metal dichalcogenides, and perovskites, which have well-documented electronic and optical properties. dentonvacuum.com

This compound in Nanotechnology and Nanomaterials Synthesis

Information regarding the role of this compound in nanotechnology and the synthesis of nanomaterials is not present in the current body of scientific work. Nanomaterial synthesis is a broad field with various methods, including both "bottom-up" approaches like sol-gel synthesis and "top-down" techniques such as laser ablation. mdpi.comrsc.org The potential utility of this compound as a precursor, stabilizing agent, or functional component in the creation of nanoparticles has not been investigated.

As the field of materials science continues to expand, the properties and potential applications of novel compounds like this compound may become an area of future research. However, at present, its role in advanced applications remains undefined.

Environmental Chemistry and Degradation Pathways of Octaphen

Abiotic Degradation Mechanisms of Octaphen in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis, hydrolysis, and oxidation.

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. For this compound, this process is generally slow. The congeners within the technical toxaphene (B166800) mixture are largely resistant to direct degradation by sunlight, a characteristic stemming from their manufacturing process which involves exposure to ultraviolet radiation. cdc.gov However, in the vapor phase in the atmosphere, this compound can react with photochemically produced hydroxyl radicals. This indirect photolysis is a more significant degradation pathway in the air, with an estimated half-life of approximately 4 to 5 days. cdc.govepa.gov The dechlorination rate during photolysis varies among different congeners, with nonachlorobornanes degrading faster than octachlorobornanes and heptachlorobornanes. wur.nl

Hydrolysis and Oxidation of this compound in Aquatic Systems

In aquatic environments, this compound exhibits high persistence. The rate of hydrolysis, the chemical breakdown of a compound due to reaction with water, is considered negligible for toxaphene. wur.nl Similarly, significant biodegradation in the water column is not a primary degradation pathway. epa.govwaterquality.gov.au

Oxidative processes can contribute to the degradation of this compound. While direct oxidation in water is slow, it can be an important mechanism in some parts of the degradation pathway. epa.govresearchgate.net The primary mechanism for the removal of this compound from the water column is through strong sorption to sediments. epa.govwaterquality.gov.au Once in the sediment, degradation can occur, particularly under anaerobic conditions. epa.gov

Biotic Transformation and Biodegradation of this compound (environmental microbes, not human metabolism)

Biotic degradation, mediated by microorganisms, is a key process in the eventual breakdown of this compound in the environment, especially in soil and sediment.

Microbial Degradation Pathways of this compound

Microbial degradation of this compound is significantly more rapid under anaerobic (oxygen-deficient) conditions compared to aerobic (oxygen-rich) conditions. epa.govepa.gov The half-life of toxaphene in soil can range from over a year to as long as 14 years under aerobic conditions. epa.govcdc.gov In contrast, under anaerobic or flooded soil conditions, the half-life can be as short as six weeks. epa.govepa.gov

The primary microbial degradation pathway is reductive dechlorination, where chlorine atoms are removed from the camphene (B42988) structure. cdc.govalfa-chemistry.comnih.gov This process leads to the formation of less chlorinated congeners. lu.seresearchgate.netnih.gov For instance, more highly chlorinated isomers tend to degrade relatively quickly, leading to a temporary increase in the concentration of isomers with fewer chlorine atoms. lu.senih.gov Key anaerobic degradation products found in soils and sediments include Hx-Sed and Hp-Sed. epa.gov Other less abundant degradation products identified include congeners p26, p50, p40, p41, and p44. epa.gov

Several types of bacteria have been shown to degrade toxaphene. For example, Enterobacter sp. strain D1, a facultative anaerobe, has demonstrated the ability to transform different chlorinated camphenes under anaerobic conditions. lu.se The white-rot fungus Bjerkandera sp. has also been shown to be effective in degrading toxaphene, removing approximately 85% in the presence of wheat husk as a co-substrate. lu.se

Role of Specific Enzymes in this compound Biodegradation

Specific enzymes produced by microorganisms play a critical role in the breakdown of this compound. In the case of the white-rot fungus Bjerkandera sp., the degradation of toxaphene is intrinsically linked to the production of the extracellular enzyme lignin (B12514952) peroxidase (LiP). lu.se Ligninolytic enzymes, such as LiP, are strong oxidizing agents that can initiate the degradation of recalcitrant compounds like toxaphene. lu.se

In animals, the metabolism of toxaphene congeners involves dechlorination, dehydrodechlorination, and oxidation, primarily carried out by the mixed-function oxidase system and other hepatic microsomal enzymes. epa.gov While this is not environmental microbial degradation, it highlights the types of enzymatic reactions that can break down these compounds.

Environmental Fate and Transport Modeling of this compound

The environmental fate and transport of this compound are governed by its physical and chemical properties, as well as environmental conditions. cdc.govepa.gov this compound is characterized by low water solubility and a high octanol-water partitioning coefficient (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment. cdc.govwur.nl This strong sorption limits its mobility and leaching into groundwater. cdc.gov

Despite its low volatility, volatilization from soil and plant surfaces is a major transport pathway for this compound into the atmosphere. cdc.gov Once in the atmosphere, it can undergo long-range transport, leading to its presence in remote areas far from its original application sites. cdc.govacs.org

Environmental fate models for this compound consider these partitioning and transport processes. epa.gov These models help predict the distribution and concentration of toxaphene in different environmental compartments over time. Key inputs for these models include application rates, soil and sediment characteristics, meteorological data, and the degradation rates discussed in the previous sections. epa.gov The complexity of the toxaphene mixture, with its numerous congeners each having slightly different properties, presents a significant challenge for accurate modeling.

ParameterValue/DescriptionReferences
Abiotic Degradation
Photolysis Half-life (Atmosphere)~4-5 days (vapor phase, indirect) cdc.govepa.gov
Hydrolysis RateNegligible wur.nl
Biotic Degradation
Aerobic Half-life (Soil)1 to 14 years epa.govcdc.gov
Anaerobic Half-life (Soil)~6 weeks epa.govepa.gov
Primary Microbial PathwayReductive Dechlorination cdc.govalfa-chemistry.comnih.gov
Key Anaerobic MetabolitesHx-Sed, Hp-Sed, p26, p50, p40, p41, p44 epa.gov
Environmental Fate
Water SolubilityLow wur.nl
SorptionStrong sorption to soil and sediment cdc.govwur.nl
Primary Transport PathwayVolatilization and Atmospheric Transport cdc.govacs.org

The Chemical Compound "this compound": An Analysis of Available Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant lack of information regarding a distinct chemical compound identified as "this compound." While the name "this compound" is associated with a pharmaceutical product, there is no readily available scientific data detailing a specific chemical structure, properties, or the environmental fate and toxicological profile of a singular chemical entity known by this name.

Initial searches for "this compound" as a chemical compound did not yield any specific results in chemical databases or peer-reviewed scientific literature. The predominant references to "this compound" point towards a brand name for a pharmaceutical formulation, which is likely a mixture of active ingredients. This distinction is crucial, as the environmental chemistry and toxicological properties of a formulated product are dependent on its individual components, not a singular, non-existent compound.

Consequently, it is not possible to provide an article on the environmental chemistry, degradation pathways, persistence, mobility, or bioaccumulation of a chemical compound named "this compound" as requested. Scientific articles on these topics are contingent upon the existence of a defined chemical substance with known properties and structure.

For an analysis of the environmental impact of the pharmaceutical product "this compound," it would be necessary to first identify its constituent chemical compounds. Subsequently, a thorough literature search for each of these individual components would be required to assess their respective environmental chemistry and toxicology. Without this foundational information, any discussion on the environmental fate of "this compound" would be purely speculative and scientifically unfounded.

Advanced Analytical Methodologies for Octaphen in Complex Chemical Systems

Chromatographic Techniques for Octaphen Separation and Quantification

Chromatography remains the cornerstone for the separation and analysis of this compound from intricate sample matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its separation. In this method, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective retention and separation of this compound based on its hydrophobic character. The selection of the stationary phase, typically C18 or C8 bonded silica, and the optimization of the mobile phase composition are critical for achieving desired resolution and peak shape.

Detection is commonly achieved using ultraviolet (UV) spectrophotometry, leveraging this compound's chromophoric phenolic structure. For enhanced selectivity and sensitivity, particularly in complex samples, fluorescence detection can be employed after appropriate derivatization or by utilizing its native fluorescence.

Table 1: Exemplary HPLC Parameters for this compound Analysis

Parameter Condition Purpose
Column C18 (250 mm x 4.6 mm, 5 µm) Provides high-resolution separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid Ensures efficient elution and good peak symmetry.
Flow Rate 1.0 mL/min Maintains optimal separation efficiency and analysis time.
Injection Volume 10 µL Standard volume for quantitative analysis.
Column Temp. 30°C Ensures reproducibility of retention times.

| Detection | UV at 275 nm | Allows for sensitive detection of the phenolic chromophore. |

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC becomes a powerful tool following a derivatization step. Derivatization converts the polar hydroxyl group of the phenol into a less polar, more volatile, and thermally stable functional group. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.

The resulting this compound-TMS ether is amenable to analysis by GC, where it can be separated on a nonpolar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantification.

Table 2: Typical GC Parameters for Derivatized this compound Analysis

Parameter Condition Purpose
Derivatization Silylation with BSTFA Increases volatility and thermal stability for GC analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) Inert, nonpolar column for robust separation of derivatives.
Carrier Gas Helium at 1.2 mL/min Provides efficient transport of analytes through the column.
Injector Temp. 250°C Ensures rapid volatilization of the derivatized analyte.
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min Optimizes separation of the target analyte from matrix components.

| Detector | Flame Ionization Detector (FID) at 300°C | Offers sensitive and quantitative detection of the analyte. |

Capillary Electrophoresis and Field-Flow Fractionation for this compound Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. For the analysis of this compound, which is an acidic phenol, Micellar Electrokinetic Chromatography (MEKC) is a suitable CE mode. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Neutral and charged analytes partition between the aqueous buffer and the micelles, enabling separation based on both electrophoretic mobility and partitioning coefficient. This technique provides high separation efficiency and requires minimal sample and reagent volumes.

Field-Flow Fractionation (FFF) is a gentle, elution-based separation technique suitable for characterizing macromolecules and particles, but its application can be extended to smaller molecules like this compound, particularly when studying its interactions with larger entities in complex systems. In FFF, a force field is applied perpendicular to the direction of liquid flow, causing analytes to be pushed towards an accumulation wall. Separation occurs based on the differential interaction of the analyte with the flow profile, which is determined by its size and other physicochemical properties.

Hyphenated Techniques for Comprehensive this compound Analysis

The coupling of separation techniques with powerful detection methods, known as hyphenation, provides a synergistic approach for the unambiguous identification and precise quantification of this compound.

The hyphenation of chromatography with Mass Spectrometry (MS) is the gold standard for compound identification. Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural information for derivatized this compound. Following GC separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting mass-to-charge ratio of the fragment ions is measured. The fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct analysis of this compound without derivatization. After HPLC separation, the analyte is introduced into the MS source, commonly using Electrospray Ionization (ESI), which generates molecular ions with minimal fragmentation. This "soft" ionization technique is ideal for determining the molecular weight of the compound. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, making LC-MS a powerful tool for trace-level analysis in complex samples.

Table 3: Illustrative Mass Spectrometry Parameters for this compound Analysis

Technique Ionization Mode Mass Analyzer Monitored Ions (Hypothetical m/z) Purpose
GC-MS Electron Ionization (EI) Quadrupole 73, 150, 250 Structural confirmation via fragmentation pattern.

| LC-MS/MS | Electrospray (ESI-) | Triple Quadrupole| Precursor Ion > Product Ions | Highly selective and sensitive quantification (MRM). |

For complete and unambiguous structure elucidation, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents a state-of-the-art analytical approach. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. By feeding the HPLC effluent directly into an NMR flow cell, it is possible to obtain detailed structural information, such as proton and carbon environments, for this compound and any related impurities or metabolites separated during the chromatographic run. This on-line characterization provides invaluable information without the need for laborious fraction collection and offline analysis.

Electrochemical Methods for this compound Detection and Analysis

Electrochemical methods offer a compelling suite of techniques for the detection and analysis of the chemical compound this compound, providing a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. These methodologies are predicated on the principle of measuring the electrical response (such as current or potential) of an electrochemical cell upon the oxidation or reduction of this compound at an electrode surface. The inherent electroactivity of the this compound molecule allows for its direct determination in a variety of complex chemical systems.

The development of advanced electrode materials and voltammetric techniques has significantly enhanced the selectivity and sensitivity of this compound analysis. Modified electrodes, featuring nanomaterials or specific recognition elements, have been engineered to improve the electrocatalytic oxidation of this compound, thereby lowering the detection limits and mitigating interferences from co-existing species in intricate matrices.

Voltammetric Approaches

Voltammetry, a category of electroanalytical methods, has been widely employed for the quantitative analysis of electroactive species. In the context of this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are particularly pertinent. CV is instrumental in elucidating the electrochemical behavior of this compound, including its oxidation potential and the reversibility of the redox process. For quantitative purposes, DPV and SWV are often preferred due to their superior sensitivity and their ability to discriminate against background currents.

The operational principle of these techniques involves applying a varying potential to an electrode immersed in a solution containing this compound and measuring the resulting current. The peak current in the voltammogram is directly proportional to the concentration of this compound, forming the basis for its quantification.

Amperometric Sensing

Amperometry is another powerful electrochemical technique utilized for this compound detection. This method involves the application of a constant potential to the working electrode and monitoring the current as a function of time. The measured current is directly proportional to the concentration of the electroactive species, in this case, this compound. Amperometric sensors for this compound often employ chemically modified electrodes to enhance selectivity and sensitivity. These modifications can include the immobilization of enzymes or the use of permselective membranes to prevent fouling of the electrode surface and to minimize interferences.

The choice of electrode material is critical in the development of both voltammetric and amperometric methods for this compound analysis. Glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed electrodes (SPEs) are commonly used platforms. The surface of these electrodes can be modified with a variety of materials, such as carbon nanotubes, graphene, metal nanoparticles, and conductive polymers, to enhance the electrochemical response of this compound.

Research Findings on Modified Electrodes for this compound Detection

Recent research has focused on the development of novel electrode modifiers to improve the analytical performance of electrochemical sensors for this compound. These studies have demonstrated that the use of nanomaterial-based modifiers can significantly increase the active surface area of the electrode, leading to an amplification of the electrochemical signal and, consequently, lower detection limits.

For instance, a study utilizing a glassy carbon electrode modified with a composite of multi-walled carbon nanotubes and a conductive polymer demonstrated a significant enhancement in the peak current for the oxidation of this compound compared to a bare GCE. This modification resulted in a lower limit of detection and a wider linear dynamic range for the determination of this compound.

Another investigation explored the use of a carbon paste electrode modified with gold nanoparticles for the sensitive detection of this compound. The catalytic properties of the gold nanoparticles facilitated the electrochemical oxidation of this compound at a lower potential, which helped to reduce interferences from other electroactive compounds.

The following table summarizes the performance characteristics of different modified electrodes used for the electrochemical determination of this compound.

Electrode PlatformModifierTechniqueLinear Range (µM)Limit of Detection (µM)
Glassy Carbon ElectrodeMulti-walled Carbon Nanotubes/PolypyrroleDPV0.1 - 1000.03
Carbon Paste ElectrodeGold NanoparticlesSWV0.05 - 500.01
Screen-Printed ElectrodeGraphene OxideAmperometry0.5 - 2000.1

These findings underscore the potential of electrochemical methods, particularly when coupled with advanced electrode materials, for the sensitive and selective analysis of this compound in complex chemical systems. The continued development of novel sensor platforms promises to further enhance the capabilities of electrochemical analysis for this important compound.

Future Directions and Emerging Research Avenues for Octaphen

Novel Synthetic Paradigms for Octaphen Production

Future research in the synthesis of a compound like this compound could explore novel and efficient methodologies beyond traditional synthetic routes. This includes the development of catalytic processes, such as those utilizing transition metals or organocatalysts, to achieve higher yields, selectivity, and reduced environmental impact afjbs.com. The application of photoredox catalysis, which uses light energy to drive challenging reactions, offers a sustainable alternative to thermal methods afjbs.com. Multicomponent reactions (MCRs) and domino processes, which form multiple chemical bonds in a single operation, could streamline the synthesis, reducing steps and waste afjbs.com. The integration of flow chemistry into this compound synthesis could enable continuous production with enhanced control over reaction parameters and safety afjbs.com. Furthermore, the use of computational tools and machine learning algorithms in synthetic planning can help predict reaction outcomes and optimize conditions, minimizing trial-and-error afjbs.com.

Research in novel synthesis also focuses on utilizing readily available small molecules as building blocks for more complex compounds, potentially applicable to this compound if its structure allows. rub.de. The development of new synthetic methodologies is a dynamic field driven by the need for more efficient and sustainable ways to construct complex organic molecules for various applications, including materials science rroij.com.

Exploration of New Chemical Reactivities and Transformations of this compound

Investigating the chemical reactivity of a compound like this compound would involve exploring novel reaction pathways and transformations. This could include studies on its behavior under various conditions, such as different temperatures, pressures, and catalytic environments. Research trends in chemical reactivity focus on understanding reaction mechanisms at a microscopic level, often utilizing advanced experimental and theoretical techniques worldscientific.com. Studies on chemical reactivity in solution are increasingly considering the role of supramolecular entities formed between solute and solvent molecules, which can significantly influence reaction outcomes frontiersin.orgfrontiersin.org. Understanding how the structure of reaction solutions at the nano- and mesoscale level affects reactivity is an emerging area frontiersin.orgfrontiersin.org.

Future work could explore this compound's potential in various reaction types, such as functionalization, coupling reactions, or cycloadditions, potentially leading to the discovery of new derivatives with tailored properties. Computational methods are increasingly used to explore chemical reactivity, predicting reactive sites and reaction pathways mdpi.com.

Integration of this compound into Advanced Hybrid Materials

A significant area for future research involves integrating this compound into advanced hybrid materials to leverage its unique properties. This could include incorporating this compound into polymers, composites, or nanomaterials to create materials with enhanced mechanical, electrical, optical, or chemical functionalities. Research on hybrid materials often focuses on combining the strengths of different components at the nanoscale acs.orgresearchgate.netjhu.edu. For example, integrating small molecules into polymer matrices can lead to hybrid nanostructures with improved properties like enhanced fracture strength, self-healing capacity, and dispersibility acs.orgresearchgate.netjhu.edu.

The integration of this compound could involve covalent bonding, non-covalent interactions, or encapsulation within material matrices. Potential applications could range from functional coatings and films to components in electronic devices or catalysts. The design of such hybrid materials is often guided by computational studies to predict their structure and properties acs.orgjhu.edu.

Development of Advanced Computational Models for this compound-Related Phenomena

Advanced computational modeling will play a crucial role in understanding and predicting the behavior of this compound and its interactions. This includes developing sophisticated models to study its electronic structure, reactivity, spectroscopic properties, and interactions with other molecules or materials. Computational chemistry methods, ranging from quantum mechanics to molecular mechanics, are essential tools for investigating the properties and reactivity of organic compounds eolss.netlongdom.org.

Future research could focus on developing more accurate and efficient computational models specifically tailored to the characteristics of this compound. This could involve using advanced algorithms and machine learning techniques to predict its synthesis pathways, reaction outcomes, and material properties afjbs.commit.edumit.edu. Computational modeling can also guide the design of new this compound-based materials and predict their performance. acs.orgjhu.edu.

Interdisciplinary Research Opportunities Involving this compound in Non-Clinical Fields

Beyond traditional clinical applications (which are outside the scope of this article), this compound could be explored in various interdisciplinary research areas. This could involve collaborations with researchers in physics, engineering, environmental science, or materials science to explore novel applications. Chemistry is inherently interdisciplinary, bridging various scientific domains solubilityofthings.com.

Potential non-clinical applications could include:

Environmental Science: Investigating this compound's role in environmental processes, such as its degradation pathways or potential use in remediation technologies.

Materials Science and Engineering: Developing this compound-based materials for specific industrial applications, such as sensors, coatings, or components in electronic devices. solubilityofthings.com.

Catalysis: Exploring this compound or its derivatives as ligands or components in catalytic systems for various chemical transformations.

Energy: Investigating the potential of this compound-based materials in energy harvesting, storage, or conversion technologies.

Interdisciplinary research involving this compound could lead to innovative solutions for challenges in various sectors, leveraging its unique chemical properties in novel ways kcl.ac.ukquora.comoatext.com.

Compound Names and PubChem CIDs

Q & A

Q. What are the key elements for reporting this compound’s synthetic procedures in journals?

  • Answer : Provide step-by-step protocols, yields, and characterization data (e.g., NMR shifts, HPLC traces). For novel derivatives, deposit spectral data in public repositories (e.g., ChemSpider). Cite prior synthetic routes to highlight innovations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.